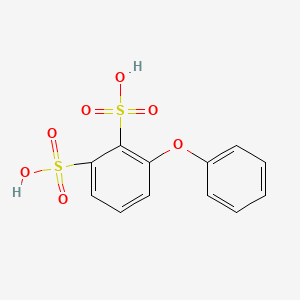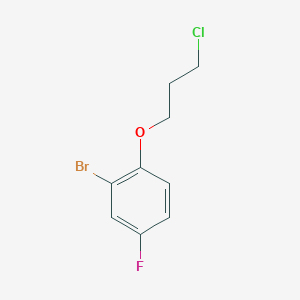
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene is an organic compound with the molecular formula C9H9BrClFO It is a derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 1-bromo-3-chloropropane, and a suitable base.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The temperature is maintained at an optimal level to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol is replaced by the 3-chloropropoxy group, followed by bromination at the ortho position relative to the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different alkoxy groups, while oxidation may produce compounds with additional oxygen-containing functional groups.
科学的研究の応用
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms in the compound allows it to participate in halogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Bromo-1-(3-chloropropoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
2-Bromo-1-(3-chloropropoxy)-3-fluorobenzene: Similar structure but with the fluorine atom in a different position.
1-Bromo-2-(3-chloropropoxy)benzene: Lacks the fluorine atom.
Uniqueness
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
116256-08-7 |
|---|---|
分子式 |
C9H9BrClFO |
分子量 |
267.52 g/mol |
IUPAC名 |
2-bromo-1-(3-chloropropoxy)-4-fluorobenzene |
InChI |
InChI=1S/C9H9BrClFO/c10-8-6-7(12)2-3-9(8)13-5-1-4-11/h2-3,6H,1,4-5H2 |
InChIキー |
FXBDHOSEZLOGQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)Br)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


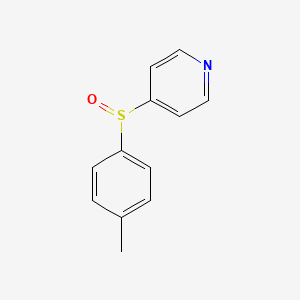

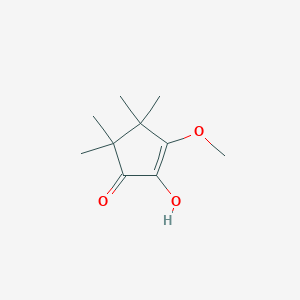
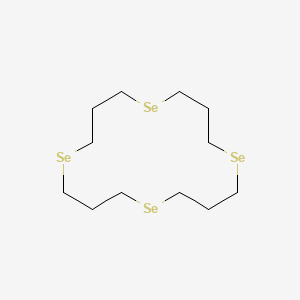
![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
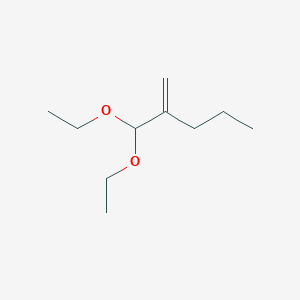
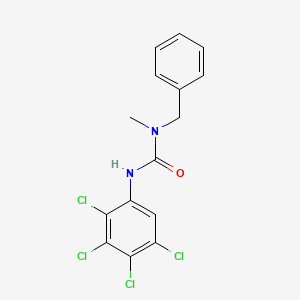
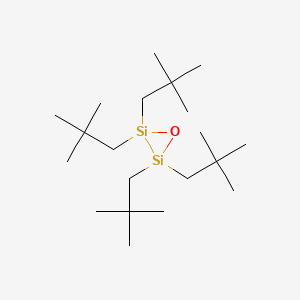

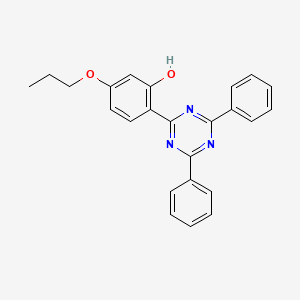
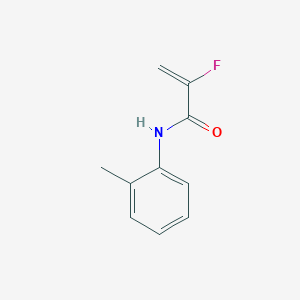
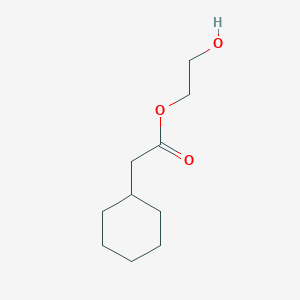
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
